4-chloro-1-methyl-1H-imidazole-5-carbonitrile
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Overview
Description
. This compound is characterized by the presence of a chloro group, a methyl group, and a carbonitrile group attached to an imidazole ring.
Mechanism of Action
Target of Action
5-Chloro-3-methylimidazole-4-carbonitrile (CMIC) is a heterocyclic organic compound
Mode of Action
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Chloro-3-methylimidazole-4-carbonitrile are not fully understood yet. It is known that imidazoles, the class of compounds to which it belongs, play key roles in various biochemical reactions
Cellular Effects
The cellular effects of 5-Chloro-3-methylimidazole-4-carbonitrile are currently unknown. Imidazoles have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-3-methylimidazole-4-carbonitrile is not yet fully understood. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-1H-imidazole-5-carbonitrile typically involves the cyclization of amido-nitriles. One novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles involves nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides, aromatic, and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of scalable and efficient synthetic routes that ensure high yield and purity of the final product. The use of nickel-catalyzed cyclization is one such method that can be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-1H-imidazole-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nickel catalysts, arylhalides, and various nucleophiles. The reaction conditions are typically mild, allowing for the inclusion of a variety of functional groups .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted imidazoles, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
4-chloro-1-methyl-1H-imidazole-5-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Another chloro-substituted heterocyclic compound with antimicrobial properties.
3-Methylimidazole: A simpler imidazole derivative without the chloro and carbonitrile groups.
Uniqueness
4-chloro-1-methyl-1H-imidazole-5-carbonitrile is unique due to the presence of both a chloro group and a carbonitrile group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Biological Activity
4-Chloro-1-methyl-1H-imidazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, drawing on various research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of imidazole derivatives followed by nitrilation. The following steps outline a common synthetic route:
- Formation of Imidazole Ring : The imidazole structure is formed through the condensation of appropriate aldehydes and amines.
- Chlorination : The introduction of the chloro group can be achieved using chlorinating agents such as thionyl chloride.
- Nitrilation : The final step involves the introduction of the carbonitrile group, often performed using sodium cyanide in an appropriate solvent.
Antimicrobial Properties
Research has shown that this compound exhibits notable antimicrobial activity. In one study, derivatives of imidazole were tested against various bacterial strains, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria. The compound's activity was comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 5.0 |
Escherichia coli | 12 | 6.5 |
Pseudomonas aeruginosa | 10 | 7.0 |
Antiparasitic Activity
This compound has also been evaluated for its antiparasitic properties. Studies indicate that it exhibits potent activity against Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than those of conventional treatments like metronidazole .
Parasite | IC50 (µM) | Comparison with Metronidazole (IC50 µM) |
---|---|---|
Entamoeba histolytica | 1.47 | Lower by a factor of two |
Giardia intestinalis | 2.00 | Comparable |
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within microbial cells. This interaction disrupts essential metabolic processes, leading to cell death or inhibition of growth.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy :
- Antiparasitic Evaluation :
Properties
IUPAC Name |
5-chloro-3-methylimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3/c1-9-3-8-5(6)4(9)2-7/h3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTBVAXIUDNHGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54711-54-5 |
Source
|
Record name | 4-chloro-1-methyl-1H-imidazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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